molecular formula C11H12N2O4 B107922 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid CAS No. 19555-48-7

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Cat. No. B107922
CAS RN: 19555-48-7
M. Wt: 236.22 g/mol
InChI Key: RQSZZLSHECUEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid is a chemical species that is related to various research areas, including organic synthesis and coordination chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and the chemistry of related nitro-substituted aromatic compounds and their interactions with other chemical entities.

Synthesis Analysis

The synthesis of nitro-substituted aromatic compounds can be achieved through various methods, including organocatalytic reactions. For instance, the asymmetric organocatalyst-mediated conjugate addition of nitroalkanes to enones is an efficient method to introduce nitro groups into cyclic and acyclic ketones, as demonstrated by the use of 5-pyrrolidin-2-yltetrazole as a catalyst . This method is characterized by short reaction times and a broad substrate scope, suggesting potential pathways for the synthesis of compounds similar to 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid.

Molecular Structure Analysis

The molecular structure of nitro-substituted aromatic compounds can be quite complex, with potential for intramolecular interactions such as hydrogen bonding. For example, the structure of N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine displays an intramolecular N—H⋯O hydrogen bond, with the nitro group slightly twisted out of the plane of the pyrrolopyridine system . This indicates that in similar compounds, such as 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid, the nitro group may influence the overall molecular conformation and properties.

Chemical Reactions Analysis

The reactivity of nitro-substituted aromatic compounds can lead to the formation of various coordination polymers and complexes. For instance, the self-assembly of 3-nitro-5-(pyridin-4-yl)benzoic acid with cobalt chloride under hydrothermal conditions results in a 2D coordination polymer with an interesting network structure . This suggests that 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid could also participate in the formation of metal-organic frameworks or other coordination compounds, depending on the reaction conditions and the metals involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted aromatic compounds are influenced by their molecular structure and the presence of functional groups. The thermal stability of such compounds can be quite high, as seen in the cobalt(II) complex derived from 3-nitro-5-(pyridin-4-yl)benzoic acid, which remains stable up to 420°C . Additionally, the luminescence properties and magnetic interactions, as observed in coordination polymers derived from pyridine-substituted triazolyl benzoate ligands, indicate that these compounds can exhibit interesting optical and magnetic behaviors . These findings provide a foundation for understanding the potential properties of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid.

Scientific Research Applications

Coordination Polymers and Complexes

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid and its derivatives have been explored in the synthesis of coordination polymers and metal-organic frameworks. For example, a study by Ma, Guo, and Qin (2014) discusses the creation of a 2D cobalt(II) complex using a similar compound, 3-nitro-5-(pyridin-4-yl)benzoic acid, under hydrothermal conditions. This complex exhibits an interesting two-dimensional network structure and is stable up to 420°C (Ma, Guo, & Qin, 2014). Another study by Zhong et al. (2008) involves reactions of 3-pyridin-3-yl-benzoic acid with metal nitrates, resulting in several coordination polymers with unique architectures and potential applications in fluorescent emission and magnetic properties (Zhong et al., 2008).

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of compounds derived from 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid have been a subject of interest. For instance, Yapo et al. (2010) explored the molecular structure of Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate, noting specific conformational characteristics and weak π-π interactions (Yapo et al., 2010). Chesna et al. (2017) investigated a co-crystal structure of benzoic acid and l-proline, highlighting the hydrogen-bonded network formed (Chesna et al., 2017).

Organocatalysis and Chemical Synthesis

The role of pyrrolidin-1-yl derivatives in chemical synthesis and catalysis is another area of research. Mitchell et al. (2006) describe the use of 5-Pyrrolidin-2-yltetrazole as an effective organocatalyst for the asymmetric conjugate addition of nitroalkanes to enones (Mitchell et al., 2006). Chandrasekhar et al. (2010) synthesized a new hydroxyphthalimide-coupled triazole-pyrrolidine derivative, showcasing its efficiency as an organocatalyst in asymmetric Michael addition reactions in water (Chandrasekhar et al., 2010).

Substituent Effects and Molecular Properties

Research on substituent effects and molecular properties involving pyrrolidin-1-yl benzoic acids is also notable. Weringa and Janssen (2010) compared the acidity and other properties of benzoic acids and nitrobenzenes substituted with pyrrolidino or piperidino groups (Weringa & Janssen, 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 .

properties

IUPAC Name

5-nitro-2-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-11(15)9-7-8(13(16)17)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSZZLSHECUEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369382
Record name 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

CAS RN

19555-48-7
Record name 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2-(pyrrolidin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

20.1 Grams 2-chloro-5-nitrobenzoic acid was added in portions to 100 ml pyrrolidine. A cooling bath was applied as necessary during the addition. After the addition was complete, the reaction was heated on a steam bath for three hours, cooled, poured into ice water and made acidic with concentrated HCl until precipitation of product was complete. Recrystallization from ethanol gave 19.4 grams 5-nitro-2-(1-pyrrolidinyl)benzoic acid. m.p. = 224°-266° C dec. The nitro compound was reduced catalytically in ethanol with 5% palladium on carbon catalyst to give 5-amino-2-(1-pyrrolidinyl)benzoic acid. m.p. = 205°-208° C dec.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid
Reactant of Route 6
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Citations

For This Compound
1
Citations
H Zhu, W Li, W Shuai, Y Liu, L Yang, Y Tan… - European Journal of …, 2021 - Elsevier
A series of novel N-benzylbenzamide derivatives were designed and synthesized as tubulin polymerization inhibitors. Among fifty-one target compounds, compound 20b exhibited …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.